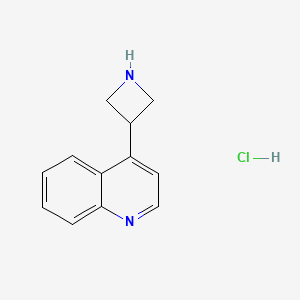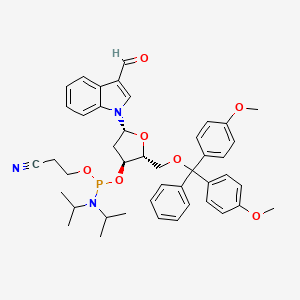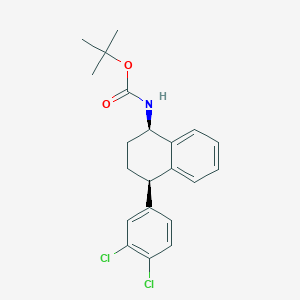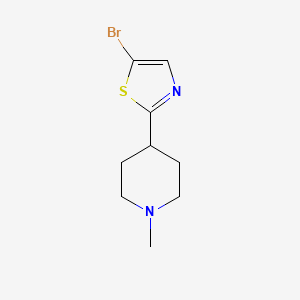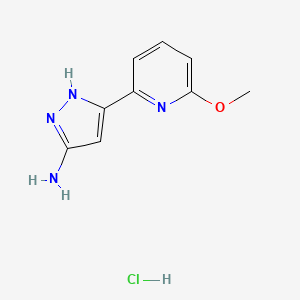
3-Amino-5-(6-methoxy-2-pyridyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32876666” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876666” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of “MFCD32876666” is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD32876666” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert “MFCD32876666” into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD32876666” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD32876666” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “MFCD32876666” include those with analogous structures or functional groups. Examples include:
- Compound A
- Compound B
- Compound C
Uniqueness: What sets “MFCD32876666” apart from similar compounds is its unique combination of reactivity, stability, and specificity. These properties make it particularly valuable in applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C9H11ClN4O |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4O.ClH/c1-14-9-4-2-3-6(11-9)7-5-8(10)13-12-7;/h2-5H,1H3,(H3,10,12,13);1H |
InChI Key |
IYXVNTGAKDIENG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


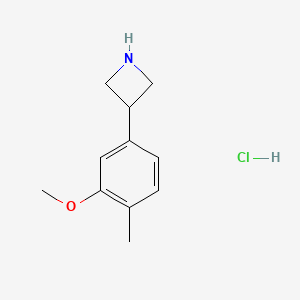
![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
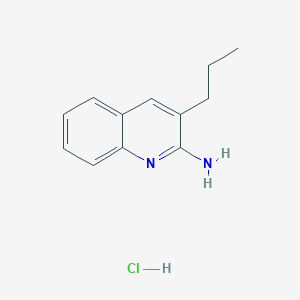
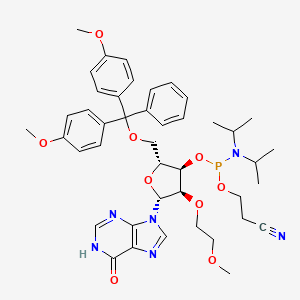
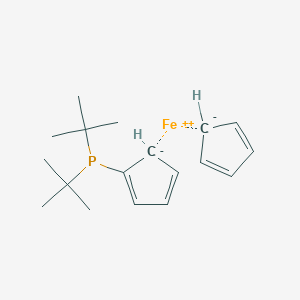
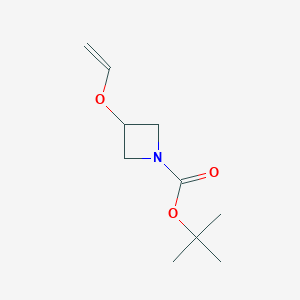
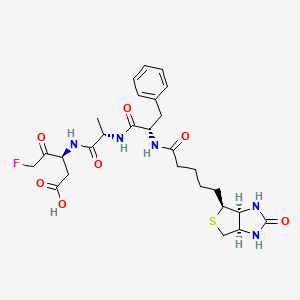
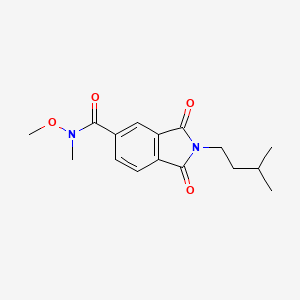

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
